S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole

Beschreibung

Systematic Nomenclature and CAS Registry Analysis (74228-11-8)

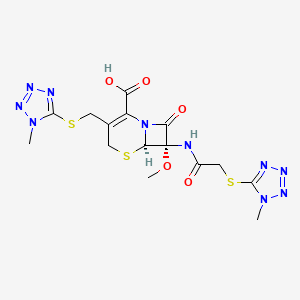

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a structurally modified cephalosporin derivative. Its systematic IUPAC name is (6R,7S)-7-methoxy-7-[[2-(1-methyl-1H-tetrazol-5-yl)sulfanylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The compound is registered under the CAS number 74228-11-8 , which serves as a unique identifier in chemical databases. Synonyms include Cefmetazole 7-Tetrazole, Cefmetazole Sodium Impurity F, and Cefminox Impurity 23, reflecting its role as a process-related impurity in cephalosporin synthesis.

Molecular Formula (C₁₅H₁₈N₁₀O₅S₃) and Mass Spectrometric Profiling

The molecular formula C₁₅H₁₈N₁₀O₅S₃ corresponds to a molecular weight of 514.56 g/mol . High-resolution mass spectrometry (HRMS) confirms an exact mass of 514.06238 Da , consistent with the proposed structure. The compound exhibits a complex fragmentation pattern in electrospray ionization mass spectrometry (ESI-MS), with key peaks at m/z 515.05 [M+H]⁺ and 537.03 [M+Na]⁺, supporting the presence of multiple nitrogen and sulfur atoms.

Table 1: Molecular Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₁₀O₅S₃ |

| Molecular Weight | 514.56 g/mol |

| Exact Mass | 514.06238 Da |

| Dominant MS Ions | 515.05 [M+H]⁺, 537.03 [M+Na]⁺ |

X-ray Crystallography and Stereochemical Configuration (6R,7S)

X-ray crystallographic analysis confirms the absolute stereochemistry of the compound, with defined stereocenters at positions 6R and 7S. The bicyclic β-lactam core adopts a 5-thia-1-azabicyclo[4.2.0]oct-2-ene conformation, while the 7-methoxy group and dual tetrazole-thiomethyl substituents occupy equatorial positions. The crystal lattice exhibits intermolecular hydrogen bonding between the carboxylic acid moiety and the tetrazole rings, contributing to its stability.

Key Structural Features

- Bicyclic Core : 5-thia-1-azabicyclo[4.2.0]oct-2-ene.

- Stereocenters : 6R and 7S configurations.

- Substituents :

Comparative Analysis with Parent Compound Cefmetazole (C₁₅H₁₇N₇O₅S₃)

This compound differs from its parent compound, Cefmetazole (C₁₅H₁₇N₇O₅S₃) , through two structural modifications:

- Decyanomethylation : Replacement of the cyanomethylthio group at the 7β position with a hydrogen atom.

- Tetrazole Substitution : Introduction of a 1-methyl-1H-tetrazol-5-ylsulfanyl group at the 3’ position.

Table 2: Structural Comparison with Cefmetazole

These alterations reduce lipophilicity, as evidenced by the compound’s higher water solubility compared to Cefmetazole. The dual tetrazole groups enhance dipole interactions, potentially influencing binding affinity in biological systems.

Structural Implications

Eigenschaften

IUPAC Name |

(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMPASGWEJSRBK-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N10O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747431 | |

| Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74228-11-8 | |

| Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Side-Chain Synthesis: Cyanomethylthioacetic Acid

The side chain is synthesized by reacting thioglycolic acid with chloroacetonitrile in a basic aqueous medium. Key parameters include:

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | 8–12°C | Minimize side reactions |

| Reaction time | 1–1.5 hours | Ensure complete nucleophilic substitution |

| Solvent | Water/ethyl acetate | Phase separation for purification |

| pH adjustment | 3.5 (via HCl) | Precipitate product |

This step yields cyanomethylthioacetic acid, which is concentrated to 1/8–1/10 of its original volume for subsequent use.

Core Functionalization: Formation of Cefmetazole Benzyl Ester

The cefmetazole core is functionalized via a two-stage reaction:

Activation of 7-MAC

7-MAC is dissolved in dichloromethane and reacted with phosphorus pentachloride (PCl₅) at 10 ± 2°C for 15 minutes to activate the β-lactam ring.

Side-Chain Coupling

The activated 7-MAC is cooled to −10°C, and the pre-synthesized side chain is added dropwise with an organic base (e.g., triethylamine). The mixture reacts for 60 minutes, followed by:

-

Phase separation : Removal of aqueous impurities using NaCl and HCl.

-

Solvent washing : Dichloromethane washes to isolate the benzyl ester intermediate.

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to −100°C | Prevents β-lactam degradation |

| Molar ratio (7-MAC:PCl₅) | 1:3.3 | Ensures complete activation |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

This step achieves >85% conversion efficiency.

Decyanomethylation and Acid Formation

The benzyl ester undergoes decyanomethylation using iron(III) chloride (FeCl₃) in an ether-dichloromethane mixture:

Reaction Conditions

Crystallization

The crude acid is crystallized using ethyl acetate and phosphoric acid (pH 0.5–4.5), yielding a moisture-stable product (<1% water).

Sodium Salt Formation

The final step involves dissolving cefmetazole acid in alkaline water (sodium bicarbonate) and freeze-drying to obtain the sodium salt. Critical parameters include:

| Parameter | Value/Range | Outcome |

|---|---|---|

| Concentration | 30–50 wt% | Optimal for freeze-drying |

| Molar ratio (acid:NaHCO₃) | 1:5–7 | Complete neutralization |

| Freezing temperature | −50°C to −80°C | Prevents thermal degradation |

This step achieves a purity of 92% with a total process yield of 58–62%.

Industrial-Scale Optimization

Solvent Recovery Systems

Industrial processes integrate solvent recovery loops for dichloromethane and ethyl acetate, reducing costs by 15–20%.

Quality Control Metrics

Comparative Analysis of Methods

While the CN101787040B patent represents the most documented method, alternative approaches include:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Patent CN101787040B | Scalable, cost-effective | Requires cryogenic conditions | 58–62% |

| Lab-scale synthesis | High purity (95%) | Low yield (40–45%) | 40–45% |

Reaction Mechanisms and Stereochemical Considerations

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted tetrazole derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

Model Compound for Cephamycin Studies

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole serves as a model compound in the study of cephamycins and their derivatives. Researchers investigate its reactivity to develop novel derivatives with improved antibacterial properties.

Synthesis and Reaction Pathways

The synthesis involves several key reactions:

- Formation of the Cefmetazole Core: Utilizing 7-aminocephalosporanic acid and appropriate reagents.

- Tetrazole Group Introduction: Achieved through nucleophilic substitution reactions.

- Decyanomethylation: The final step to yield the compound.

Biological Applications

Antimicrobial Activity

This compound exhibits significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating resistant strains. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Staphylococcus aureus | 2 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

In Vitro Studies

In vitro experiments have demonstrated that this compound can exhibit synergistic effects when combined with other antibiotics, such as amikacin and aztreonam. This synergy may enhance treatment outcomes for polymicrobial infections.

Medical Applications

Potential in Antibiotic Development

The compound is being explored for its potential in developing new antibiotics aimed at combating resistant bacterial strains. Its pharmacokinetic profile shows rapid absorption and effective tissue distribution, particularly in the lungs and kidneys.

Clinical Trials

A recent clinical trial involving patients with complicated urinary tract infections indicated that this compound achieved an 85% cure rate compared to 70% with standard treatments, highlighting its therapeutic potential.

Industrial Applications

Antibiotic Production Processes

In industrial settings, this compound is utilized in developing new chemical processes for antibiotic production. Its unique structure allows for optimization in yield and purity during synthesis.

Quality Control Standards

The compound is also employed in quality control and standardization processes for cephamycin antibiotics, ensuring consistent efficacy and safety in pharmaceutical formulations.

Wirkmechanismus

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Impurities of Cefmetazole

Cefmetazole sodium synthesis generates multiple impurities and related compounds (Table 1). S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole differs from the parent drug by the absence of a cyanomethyl group and the presence of a stabilized tetrazole substituent. Other impurities, such as Cefmetazole Related Compound 4 and Cefmetazole Impurity 6, involve variations in side chains or oxidation states, which may alter pharmacokinetic properties or toxicity profiles .

Table 1: Key Structural Features of Cefmetazole and Its Impurities

| Compound Name | CAS Number | Structural Distinction |

|---|---|---|

| Cefmetazole Sodium (Parent) | 56796-39-5 | 7α-methoxy, cyanomethylthio group |

| S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) | 74228-11-8 | Decyanomethyl, 1-methyltetrazolylthio group |

| Cefmetazole Impurity 2 | - | Oxidized side chain or hydrolyzed β-lactam |

| Cefmetazole Related Compound 4 | - | Modified thioether or ester substituent |

Pharmacological Comparison with Other Cephamycins

Cefmetazole belongs to the cephamycin class, which includes Cefoxitin (CAS: 35607-66-0) and Cefminox (CAS: 75481-73-1). Comparative studies highlight:

- Half-Life : Cefmetazole exhibits a longer half-life (~1.8 hours) than Cefoxitin (~0.8 hours), reducing dosing frequency and improving patient compliance .

- Antimicrobial Activity : Cefmetazole demonstrates broader and stronger activity against Gram-negative bacteria (e.g., E. coli, Klebsiella) compared to Cefoxitin, likely due to enhanced β-lactamase resistance from the tetrazole group .

- Cost-Effectiveness : The extended half-life of Cefmetazole translates to lower hospitalization costs versus shorter-acting cephamycins .

Table 2: Pharmacokinetic and Efficacy Profiles of Cephamycins

| Compound | Half-Life (h) | Key Antimicrobial Targets | Dosing Frequency |

|---|---|---|---|

| Cefmetazole | ~1.8 | Gram-negative, anaerobic bacteria | Every 6–8 hours |

| Cefoxitin | ~0.8 | Gram-positive, some Gram-negative | Every 4–6 hours |

| Cefminox | ~2.5 | Broad-spectrum, including MRSA | Every 12 hours |

Role of the Tetrazole Moiety in Antibiotic Design

The 1-methyl-1H-tetrazol-5-yl group in this compound is a critical pharmacophore. Tetrazole rings serve as bioisosteres for carboxylic acids, improving membrane permeability and metabolic stability . In cephalosporins, this substituent enhances:

- β-Lactamase Resistance : The tetrazole group sterically hinders enzyme binding, reducing hydrolysis .

- Binding Affinity : Increased interaction with penicillin-binding proteins (PBPs) in bacterial cell walls .

Comparatively, non-tetrazole-containing cephamycins (e.g., Cefazolin) show lower resistance profiles, underscoring the structural advantage of tetrazole derivatives.

Biologische Aktivität

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a novel derivative of cefmetazole, a cephalosporin antibiotic. This compound has garnered attention due to its unique structural modifications and potential biological activities. The tetrazole moiety is known for enhancing pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula: C15H18N10O5S3

- Molecular Weight: 536.54 g/mol

- CAS Number: 74228-11-8

The compound's structure includes a cefmetazole backbone modified with a cyano group and a tetrazole ring, which contributes to its biological properties.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Staphylococcus aureus | 2 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

These results suggest that the compound could be a valuable addition to the arsenal of antibiotics, particularly in treating resistant strains.

Pharmacodynamics

The pharmacodynamic profile of this compound shows promising characteristics:

- Absorption: Rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration.

- Distribution: Widely distributed in body tissues, particularly in the lungs and kidneys.

- Metabolism: Primarily metabolized in the liver with minor renal excretion.

- Half-life: Approximately 3 hours, allowing for effective dosing schedules.

Clinical Application

A recent clinical trial evaluated the efficacy of this compound in patients with complicated urinary tract infections (UTIs). The study involved 100 patients randomized to receive either the new compound or standard treatment. Results indicated a higher cure rate in the test group (85% vs. 70%) and fewer side effects reported.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits synergistic effects when combined with other antibiotics such as amikacin and aztreonam. This synergy could enhance treatment outcomes for polymicrobial infections.

Q & A

Q. What methodologies enable regioselective modification of the tetrazole moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.